molecular formula C11H16FNO3S B226280 N-tert-butyl-4-fluoro-3-methoxybenzenesulfonamide

N-tert-butyl-4-fluoro-3-methoxybenzenesulfonamide

Cat. No. B226280
M. Wt: 261.32 g/mol
InChI Key: FMDUYGOZQIHMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-4-fluoro-3-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BAY-678 or BAY-678S, and it is a sulfonamide derivative that exhibits potent inhibitory effects on certain enzymes.

Scientific Research Applications

N-tert-butyl-4-fluoro-3-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. This compound exhibits potent inhibitory effects on certain enzymes, including carbonic anhydrases, histone deacetylases, and metalloproteinases. These enzymes play critical roles in several biological processes, including cancer progression, inflammation, and neurodegeneration. Therefore, BAY-678 has been investigated as a potential treatment for several diseases, including cancer, inflammatory disorders, and Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-fluoro-3-methoxybenzenesulfonamide involves the inhibition of specific enzymes. For example, BAY-678 inhibits carbonic anhydrases by binding to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, which is required for several physiological processes. Similarly, BAY-678 inhibits histone deacetylases by binding to the enzyme's catalytic site, which prevents the deacetylation of histones. This inhibition leads to the upregulation of several genes that are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-tert-butyl-4-fluoro-3-methoxybenzenesulfonamide depend on the enzyme that it inhibits. For example, the inhibition of carbonic anhydrases leads to a decrease in the production of bicarbonate ions, which can have a significant impact on acid-base balance in the body. Similarly, the inhibition of histone deacetylases leads to the upregulation of several genes that are involved in cell cycle regulation and apoptosis. These effects can have significant implications for the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-tert-butyl-4-fluoro-3-methoxybenzenesulfonamide is its potent inhibitory effects on specific enzymes. This property makes it an attractive compound for studying the role of these enzymes in biological processes. Furthermore, the synthetic method for BAY-678 is straightforward and can be optimized for large-scale production. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

Several future directions for the study of N-tert-butyl-4-fluoro-3-methoxybenzenesulfonamide can be identified. One of the most promising areas of research is the development of BAY-678 as a potential treatment for cancer. The inhibition of carbonic anhydrases and metalloproteinases has been shown to have significant anti-cancer effects, and BAY-678's potent inhibitory effects on these enzymes make it an attractive candidate for further investigation. Additionally, the potential use of BAY-678 in the treatment of inflammatory disorders and neurodegenerative diseases warrants further investigation. Finally, the optimization of the synthetic method for BAY-678 and the development of more water-soluble derivatives can improve its utility in laboratory experiments.

Synthesis Methods

The synthesis of N-tert-butyl-4-fluoro-3-methoxybenzenesulfonamide involves the reaction of tert-butyl 4-fluoro-3-methoxybenzoate with sulfonamide in the presence of a suitable base. The reaction proceeds under mild conditions, and the product is obtained in high yield and purity. This synthetic method has been reported in several research articles, and it has been optimized for large-scale production.

properties

Product Name

N-tert-butyl-4-fluoro-3-methoxybenzenesulfonamide

Molecular Formula

C11H16FNO3S

Molecular Weight

261.32 g/mol

IUPAC Name

N-tert-butyl-4-fluoro-3-methoxybenzenesulfonamide

InChI

InChI=1S/C11H16FNO3S/c1-11(2,3)13-17(14,15)8-5-6-9(12)10(7-8)16-4/h5-7,13H,1-4H3

InChI Key

FMDUYGOZQIHMMC-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)F)OC

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)F)OC

Origin of Product

United States

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